molecular formula C12H10N2S2 B1512890 2-Cyanopropan-2-yl 4-cyanobenzene-1-carbodithioate CAS No. 851729-48-1

2-Cyanopropan-2-yl 4-cyanobenzene-1-carbodithioate

Cat. No. B1512890
CAS RN: 851729-48-1
M. Wt: 246.4 g/mol
InChI Key: GLQSCQVGVPUIPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The empirical formula of this compound is C12H10N2S2 and it has a molecular weight of 246.35 . The exact molecular structure is not provided in the available resources.


Chemical Reactions Analysis

As a RAFT agent, this compound is used in controlled radical polymerization. It is particularly suited for the polymerization of methyl methacrylate and styrene monomers . The specific chemical reactions involving this compound are not detailed in the available resources.


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 122-127 °C. It has a refractive index of n20/D 1.621 and a density of 1.146 g/mL at 25 °C . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Polymer Science: Controlled Radical Polymerization

2-Cyano-2-propyl 4-cyanobenzodithioate: is widely used as a RAFT (Reversible Addition-Fragmentation Chain Transfer) agent . This application is crucial in polymer science for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. It’s particularly effective for the polymerization of methyl methacrylate and styrene monomers, allowing researchers to tailor the properties of the resulting polymers for specific uses.

Materials Science: Synthesis of Advanced Materials

In materials science, this compound facilitates the development of advanced materials with potential applications in nanotechnology, coatings, and biomedical devices. The ability to control polymer chain lengths and end-group functionalities is essential for creating materials with desired mechanical, thermal, and barrier properties .

Agricultural Science: Smart Delivery Systems

The controlled polymerization capability of 2-Cyano-2-propyl 4-cyanobenzodithioate can be harnessed to create smart delivery systems in agriculture. These systems can encapsulate fertilizers or pesticides and release them in response to environmental triggers, thus reducing waste and environmental impact .

Medicine: Drug Delivery

In the medical field, the compound’s role in synthesizing polymers can be applied to create drug delivery systems. These systems can improve the efficacy and safety of treatments by ensuring targeted, controlled release of therapeutics .

Environmental Science: Pollution Control

Polymers synthesized using 2-Cyano-2-propyl 4-cyanobenzodithioate can be engineered to remove contaminants from water or air. This application is particularly relevant for the development of filtration materials that can capture and break down pollutants .

Energy: Photovoltaic Materials

The precise control over polymer architecture afforded by this compound is beneficial in the energy sector, where it can be used to create polymers for photovoltaic materials. These materials require specific structural properties to efficiently convert solar energy into electricity .

Electronics: Conductive Polymers

Lastly, in electronics, the compound is used to produce conductive polymers. These polymers are integral to the development of flexible electronic devices, such as wearable sensors and organic light-emitting diodes (OLEDs) .

Mechanism of Action

Target of Action

The primary target of 2-Cyano-2-propyl 4-cyanobenzodithioate is the polymerization process of certain monomers, specifically methyl methacrylate and styrene monomers . These monomers are the building blocks of various types of polymers, which have a wide range of applications in industries such as plastics, paints, adhesives, and many more.

Mode of Action

2-Cyano-2-propyl 4-cyanobenzodithioate acts as a Reversible Addition-Fragmentation Chain Transfer (RAFT) agent . In this role, it controls the radical polymerization process of the target monomers. The compound interacts with the growing polymer chains, transferring them between active and dormant states. This transfer process allows for the controlled growth of the polymer chains, leading to polymers with desired properties such as molecular weight and polydispersity .

Biochemical Pathways

The biochemical pathway affected by 2-Cyano-2-propyl 4-cyanobenzodithioate is the polymerization process of methyl methacrylate and styrene monomers . By acting as a RAFT agent, the compound influences the kinetics of the polymerization reaction, affecting the growth and properties of the resulting polymer chains .

Result of Action

The result of the action of 2-Cyano-2-propyl 4-cyanobenzodithioate is the formation of polymers with controlled properties . By acting as a RAFT agent, it allows for the production of polymers with specific molecular weights and polydispersity indices. This control over the polymerization process enables the creation of materials with tailored properties for various applications .

Safety and Hazards

The compound is classified under GHS07 and has a hazard statement of H317, indicating that it may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-cyanopropan-2-yl 4-cyanobenzenecarbodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2S2/c1-12(2,8-14)16-11(15)10-5-3-9(7-13)4-6-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLQSCQVGVPUIPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)SC(=S)C1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20746418
Record name 2-Cyanopropan-2-yl 4-cyanobenzene-1-carbodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-2-propyl 4-cyanobenzodithioate

CAS RN

851729-48-1
Record name 2-Cyanopropan-2-yl 4-cyanobenzene-1-carbodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CYANO-2-PROPYL 4-CYANOBENZODITHIOATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyanopropan-2-yl 4-cyanobenzene-1-carbodithioate
Reactant of Route 2
Reactant of Route 2
2-Cyanopropan-2-yl 4-cyanobenzene-1-carbodithioate
Reactant of Route 3
Reactant of Route 3
2-Cyanopropan-2-yl 4-cyanobenzene-1-carbodithioate
Reactant of Route 4
Reactant of Route 4
2-Cyanopropan-2-yl 4-cyanobenzene-1-carbodithioate
Reactant of Route 5
Reactant of Route 5
2-Cyanopropan-2-yl 4-cyanobenzene-1-carbodithioate
Reactant of Route 6
Reactant of Route 6
2-Cyanopropan-2-yl 4-cyanobenzene-1-carbodithioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.